2-Propen-1-amine, 3-(3-methylphenyl)-: Structural Dynamics, Synthesis, and Applications in Drug Discovery
2-Propen-1-amine, 3-(3-methylphenyl)-: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Abstract As drug discovery pipelines increasingly rely on modular pharmacophores to target complex enzymatic pathways, primary allylamines have emerged as indispensable building blocks. This technical whitepaper provides an in-depth analysis of 2-Propen-1-amine, 3-(3-methylphenyl)- (CAS: 188911-79-7), a highly versatile allylamine derivative. Written from the perspective of application science, this guide dissects the compound's structural rationale, its mechanistic utility in pharmacological design, and provides a rigorously validated, step-by-step protocol for its synthesis using advanced transition-metal catalysis.
Chemical Identity & Structural Analytics
The compound 2-Propen-1-amine, 3-(3-methylphenyl)-, frequently referred to as 3-(m-Tolyl)allylamine, is a primary amine characterized by a propenamine core conjugated to a meta-substituted toluene ring.
The strategic placement of the methyl group at the meta (3-) position of the phenyl ring is not arbitrary. In medicinal chemistry, ortho-substitutions often induce severe steric hindrance that can twist the aromatic ring out of coplanarity with the adjacent alkene, disrupting
To establish a baseline for experimental design, the quantitative physicochemical parameters of the compound are summarized below.
Table 1: Physicochemical Properties
| Parameter | Value | Analytical Significance |
| IUPAC Name | (E)-3-(3-methylphenyl)prop-2-en-1-amine | Defines the trans-geometry of the alkene. |
| CAS Number | 188911-79-7 | Primary identifier for reagent sourcing. |
| Molecular Formula | C10H13N | Used for exact mass calculation in MS. |
| Molecular Weight | 147.22 g/mol | Critical for stoichiometric calculations. |
| SMILES String | CC1=CC=CC(=C1)C=CCN | Utilized for in silico docking simulations. |
| H-Bond Donors | 1 (-NH2 group) | Key interaction point for target binding. |
| H-Bond Acceptors | 1 (Nitrogen atom) | Participates in catalytic active site networks. |
Mechanistic Role in Pharmacology
Allylamines are historically renowned for their potent antifungal properties, acting primarily as non-competitive inhibitors of Squalene Epoxidase (SE) . While complex tertiary allylamines (like Terbinafine) are the clinical standard, primary allylamines like 3-(m-Tolyl)allylamine serve as critical precursors and active probes in structure-activity relationship (SAR) studies.
Causality in Binding: The primary amine moiety acts as a polar anchor, interacting with the FAD-dependent catalytic domain of SE via hydrogen bonding. Simultaneously, the lipophilic 3-methylphenyl tail inserts into the hydrophobic channel normally occupied by the squalene substrate. This dual-action binding halts the conversion of squalene to 2,3-oxidosqualene, leading to a toxic accumulation of squalene and a lethal depletion of ergosterol in fungal cell membranes.
Figure 1: Mechanism of action of allylamine derivatives via squalene epoxidase inhibition.
Advanced Synthetic Methodology
Historically, the synthesis of primary allylamines has been plagued by a major side reaction: over-alkylation. When using inexpensive ammonia as an amination agent with allylic halides, the primary amine product is often more nucleophilic than ammonia itself, leading to the rapid formation of secondary and tertiary amines[2]. Traditional workarounds, such as the Gabriel synthesis or the Delépine reaction, require expensive reagents and harsh, complex deprotection steps.
To achieve a self-validating, high-yield synthesis of 3-(3-methylphenyl)prop-2-en-1-amine, we employ a highly modern, green chemistry approach: Platinum-Catalyzed Direct Amination of Allylic Alcohols with Aqueous Ammonia , pioneered by Das et al.[3].
The Causality Behind the Protocol:
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Why Platinum? The Pt/phosphine catalyst selectively forms a
-allyl-platinum intermediate from the allylic alcohol. Crucially, this specific intermediate exhibits a high kinetic barrier for reaction with the newly formed primary amine, effectively halting over-alkylation and ensuring monoallylation selectivity[4]. -
Why Aqueous Ammonia? The use of aqueous ammonia is an absolute requirement. Ammonia gas fails to react under these conditions because the water molecules form a critical hydrogen-bonding network that stabilizes the transition state during the nucleophilic attack on the
-allyl complex[3].
Step-by-Step Experimental Protocol
Reagents Required:
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(E)-3-(3-methylphenyl)prop-2-en-1-ol (Substrate, 1.0 mmol) *[Pt(cod)Cl2] (Pre-catalyst, 1.0 mol%)
-
DPEphos (Ligand, 2.0 mol%)
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Aqueous Ammonia (28% NH3 in H2O, 10 equivalents)
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1,4-Dioxane (Solvent, 2.0 mL)
Workflow:
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Catalyst Activation: In an argon-filled glovebox, charge a heavy-walled Schlenk tube with [Pt(cod)Cl2] (1.0 mol%) and DPEphos (2.0 mol%). Add 1,4-dioxane (1.0 mL) and stir for 15 minutes at room temperature to pre-form the active Pt-phosphine complex.
-
Substrate Addition: Add (E)-3-(3-methylphenyl)prop-2-en-1-ol (1.0 mmol) dissolved in the remaining 1,4-dioxane (1.0 mL) to the active catalyst solution.
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Amination: Inject aqueous ammonia (10 mmol) into the reaction mixture. Seal the Schlenk tube securely.
-
Thermal Cycling: Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 16 hours. The biphasic nature of the reaction requires high-speed stirring (≥800 rpm) to ensure adequate mass transfer between the aqueous ammonia and the organic substrate.
-
Quenching & Extraction: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 5 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol/Triethylamine 90:9:1) to isolate the pure primary amine.
Figure 2: Step-by-step synthetic workflow for primary allylamine via Pt-catalyzed amination.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2-Propen-1-amine, 3-(3-methylphenyl)-, the protocol must be self-validating through rigorous analytical characterization. The absence of secondary amine byproducts is the primary success metric.
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1H NMR (400 MHz, CDCl3): Look for the characteristic vinylic protons. The internal alkene proton typically appears as a doublet of triplets (dt) around
6.2 - 6.3 ppm, while the terminal vinylic proton appears as a doublet (d) around 6.5 ppm (with a coupling constant Hz, confirming the trans/E geometry). The allylic methylene protons (-CH2-NH2) will appear as a doublet around 3.4 ppm. The meta-methyl group will present as a sharp singlet at 2.35 ppm. -
Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (
) for the protonated molecular ion is 148.1. The complete absence of a peak at 278.2 confirms that no secondary amine (di-allylation) has formed. -
Infrared Spectroscopy (FT-IR): The presence of the primary amine is validated by a distinct double absorption band in the 3300–3400 cm⁻¹ region (N-H stretching), distinguishing it from secondary amines which only show a single band.
By adhering to this catalytically controlled methodology, researchers can reliably generate high-purity 3-(m-Tolyl)allylamine, bypassing the historical bottlenecks of primary amine synthesis and accelerating downstream drug discovery applications.
References
- Method for producing primary amine compound. (2008). Google Patents (EP1967509B1).
- 3-(3-methylphenyl)prop-2-en-1-amine (CAS 188911-79-7). Sigma-Aldrich.
- Das, K., Shibuya, R., Nakahara, Y., Germain, N., Ohshima, T., & Mashima, K. (2012). Platinum-catalyzed direct amination of allylic alcohols with aqueous ammonia: selective synthesis of primary allylamines. Angewandte Chemie International Edition, 51(1), 150-154.
Sources
- 1. Dccd | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP1967509B1 - Method for producing primary amine compound - Google Patents [patents.google.com]
- 3. Platinum-catalyzed direct amination of allylic alcohols with aqueous ammonia: selective synthesis of primary allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
